3-Methylpicolinic acid

Description

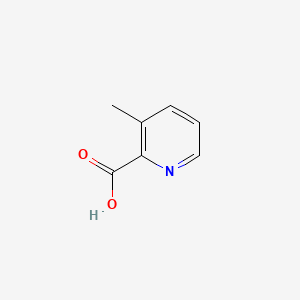

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHIBYREWJHKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296408 | |

| Record name | 3-Methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4021-07-2 | |

| Record name | 3-Methylpicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4021-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylpicolinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004021072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4021-07-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methylpicolinic acid CAS number and properties

An In-depth Technical Guide to 3-Methylpicolinic Acid for Researchers and Drug Development Professionals

Abstract

This compound is a substituted pyridinecarboxylic acid that serves as a critical building block in organic synthesis and medicinal chemistry. Its strategic importance lies in the nuanced steric and electronic properties conferred by the 3-methyl substituent on the picolinic acid scaffold, a well-known chelating agent. This guide offers a comprehensive technical examination of this compound, covering its physicochemical properties, established synthetic routes, and characteristic reactivity. We delve into its applications, particularly as a ligand in coordination chemistry and as a precursor for pharmaceuticals and agrochemicals, while grounding all technical discussions in authoritative literature. This document is intended to be an essential resource for researchers, chemists, and drug development professionals leveraging this versatile molecule.

Introduction: The Strategic Value of the this compound Scaffold

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are classified as "privileged scaffolds" in medicinal chemistry. Their inherent ability to act as bidentate ligands for various metal ions has led to their integration into numerous bioactive compounds and catalysts. The introduction of a methyl group at the 3-position of the pyridine ring creates this compound, a modification that significantly, though subtly, alters the parent molecule's properties. This substitution can enhance binding selectivity to biological targets, modulate pharmacokinetic parameters, and provide a synthetic handle for further molecular elaboration. A foundational understanding of this compound's core attributes is therefore indispensable for its rational application in the design of novel therapeutics, functional materials, and complex chemical entities[1].

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical properties is the bedrock of its successful application in research and manufacturing. This compound is registered under CAS Number 4021-07-2 [2][3].

Data Summary Table

The key properties of this compound are consolidated in the table below. This data is vital for designing synthetic protocols, developing purification strategies, and formulating final products.

| Property | Value | Source(s) |

| CAS Number | 4021-07-2 | [2][3] |

| Molecular Formula | C₇H₇NO₂ | [2] |

| Molecular Weight | 137.14 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | |

| Melting Point | 114-118 °C | |

| Boiling Point | ~300.6 °C (Predicted) | |

| Solubility | Soluble in Methanol and DMSO | |

| pKa | pKa₁ ≈ 1 (Predicted, Pyridinium); pKa₂ ≈ 5.5 (Predicted, Carboxylic Acid) | [4][5] |

Synthesis and Reactivity

The accessibility of this compound through reliable synthetic routes is crucial for its widespread use. The choice of synthesis often hinges on factors like scale, required purity, and starting material availability.

Synthetic Pathways

Method 1: Hydrolysis of 3-Methylpicolinonitrile

A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 2-cyano-3-methylpyridine (3-methylpicolinonitrile).

Experimental Protocol: Synthesis via Hydrolysis

-

Reaction Setup: Dissolve 2-cyano-3-methylpyridine in concentrated sulfuric acid within a flask equipped for heating and stirring.

-

Heating: Heat the solution under controlled conditions (e.g., 120°C) for several hours to drive the hydrolysis of the nitrile group to a carboxylic acid.

-

Workup: Cool the reaction mixture and carefully neutralize it. The pH is adjusted to approximately 3-4, which is near the isoelectric point of the molecule, causing the this compound to precipitate out of the aqueous solution.

-

Purification: The crude solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like water or an alcohol/water mixture to yield the final, high-purity product.

Causality Behind Experimental Choices:

-

Strong Acid: Concentrated sulfuric acid serves as both the solvent and the catalyst, protonating the nitrile nitrogen to facilitate nucleophilic attack by water.

-

pH Adjustment: Careful neutralization is critical. Bringing the pH close to the molecule's isoelectric point minimizes its solubility in water, maximizing the precipitation and yield of the product.

Reactivity Profile

The chemical behavior of this compound is governed by its three key structural components: the carboxylic acid, the pyridine ring, and the methyl group.

-

Carboxylic Acid: This group undergoes typical reactions such as esterification, amidation (e.g., using coupling agents like EDC/HOBt), and reduction to the corresponding primary alcohol.

-

Pyridine Ring: The nitrogen atom can be quaternized or oxidized to an N-oxide. The ring itself is less susceptible to electrophilic aromatic substitution than benzene due to the nitrogen's electron-withdrawing effect.

-

As a Ligand: The pyridine nitrogen and the carboxylate oxygen form a stable five-membered ring when chelating to a metal ion, making it an excellent bidentate ligand.

Logical Relationship of Functional Groups and Reactivity

Caption: Key functional domains and resultant chemical reactivity of this compound.

Applications in Research and Development

This compound is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and materials science.

Coordination Chemistry and Catalysis

As a bidentate ligand, this compound is used to synthesize a variety of metal complexes with copper, cobalt, nickel, and zinc. These complexes are studied for their unique structural properties, catalytic activity, and potential biological applications, such as DNA binding and nuclease activity.

Pharmaceutical and Agrochemical Synthesis

The compound is a valuable intermediate in the synthesis of more complex molecules[1]. While its direct precursor, 3-picoline, is used to produce the insecticide chlorpyrifos, this compound itself serves as a scaffold for building novel drug candidates. The carboxylic acid provides a convenient point for amide bond formation, a cornerstone of medicinal chemistry.

Illustrative Workflow: Amide Synthesis for Drug Discovery

Caption: Generalized workflow for synthesizing amide derivatives for lead optimization.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a strategically important molecule whose value is derived from its unique combination of a chelating picolinic acid core and a modulating 3-methyl group. Its well-defined physicochemical properties and accessible synthetic routes make it a reliable building block for a multitude of applications. For researchers in drug discovery, coordination chemistry, and materials science, a thorough understanding of this compound's reactivity and handling requirements is key to unlocking its full potential in creating novel and functional chemical systems.

References

-

Cas 98-98-6, Picolinic acid , LookChem. [Link]

-

Picolinic Acid , DrugFuture. [Link]

-

Picolinic acid | C6H5NO2 | CID 1018 , PubChem, National Institutes of Health. [Link]

-

Showing Compound Picolinic acid (FDB022926) , FooDB. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference) , Organic Chemistry Data. [Link]

-

This compound | C7H7NO2 | CID 268757 , PubChem, National Institutes of Health. [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents , University of Tartu. [Link]

-

3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H - -purine-2,6-dione (1:1) , CAS Common Chemistry. [Link]

-

Pyridinecarboxylic acid , Wikipedia. [Link]

Sources

- 1. Pyridinecarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4021-07-2|this compound|BLD Pharm [bldpharm.com]

- 4. Picolinic Acid [drugfuture.com]

- 5. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]

- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 3-Methylpicolinic Acid Solubility in Organic Solvents

Foreword: From Empirical Observations to Predictive Understanding

In the realm of pharmaceutical sciences and synthetic chemistry, understanding the solubility of a compound is not merely a data point; it is the cornerstone of process development, formulation design, and ultimately, therapeutic efficacy. This guide is crafted for the discerning researcher, scientist, and drug development professional who seeks not just a table of solubility values, but a deeper, mechanistic understanding of 3-methylpicolinic acid's behavior in organic solvents. As a Senior Application Scientist, my objective is to bridge the gap between theoretical principles and practical laboratory application. We will delve into the "why" behind the "how," equipping you with the knowledge to not only measure but also to predict and manipulate the solubility of this versatile molecule. This document eschews a rigid template in favor of a logical narrative that mirrors the scientific process itself—from fundamental properties to experimental determination and practical application.

The Molecular Persona of this compound: A Structural and Physicochemical Analysis

Before we can predict how this compound will interact with various solvents, we must first understand its intrinsic properties. Chemically, it is a substituted pyridine carboxylic acid, a structural motif that bestows upon it a unique combination of characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₇H₇NO₂ | [1] |

| Molecular Weight | 137.14 g/mol | [2], [1] |

| Melting Point | 114-118 °C | [3] |

| Appearance | White to tan crystalline powder | [4] |

| Structure | Aromatic carboxylic acid and a member of pyridines | [2] |

The structure of this compound is amphipathic, containing both polar and non-polar regions. The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor, making it hydrophilic. The pyridine ring, while aromatic and generally less polar than the carboxylic acid, contains a nitrogen atom that can act as a hydrogen bond acceptor. The methyl group (-CH₃) is a non-polar, hydrophobic moiety. The interplay of these features governs the molecule's solubility.

Caption: Molecular structure of this compound highlighting its hydrophilic and hydrophobic regions.

The Theory in Practice: Predicting Solubility in Organic Solvents

The adage "like dissolves like" is a foundational principle in chemistry, and it holds true for this compound.[5] The polarity of the solvent, its ability to form hydrogen bonds, and the overall molecular architecture of the solvent molecules are critical determinants of solubility.

The Role of Solvent Polarity and Hydrogen Bonding

-

Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid group, this compound is expected to exhibit good solubility in these solvents. The energy gained from the strong solute-solvent hydrogen bonds can overcome the energy required to break the solute-solute interactions in the crystal lattice. While not an organic solvent, the high solubility of the related picolinic acid in water is a strong indicator of this behavior.[6]

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone can act as hydrogen bond acceptors but not donors. The nitrogen in the pyridine ring and the carbonyl oxygen of the carboxylic acid can form hydrogen bonds with these solvents. Therefore, good solubility is anticipated in these solvents, as is qualitatively reported for DMSO and methanol.[1]

-

Non-Polar Solvents: In non-polar solvents such as toluene, hexane, and diethyl ether, the primary intermolecular forces are weak van der Waals forces.[5] The highly polar carboxylic acid group of this compound will have unfavorable interactions with these solvents, leading to poor solubility. The energy required to break the strong hydrogen bonds between the acid molecules in the solid state is not compensated by the weak interactions with the non-polar solvent.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent and the carboxylic acid group. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | Hydrogen bond acceptance by the solvent and dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF) | Moderate | THF has some polarity and can accept hydrogen bonds, but is less polar than alcohols or DMSO. |

| Esters | Ethyl Acetate | Low to Moderate | Moderate polarity and hydrogen bond accepting capabilities. |

| Halogenated | Dichloromethane, Chloroform | Low | While polar, they are poor hydrogen bond partners for the carboxylic acid. |

| Aromatic | Toluene, Benzene | Very Low | Non-polar nature of the solvent leads to unfavorable interactions with the polar solute. |

| Aliphatic | Hexane, Heptane | Very Low / Insoluble | Highly non-polar, leading to very poor interaction with the polar solute. |

A Validated Protocol for the Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, precise quantitative data requires empirical measurement. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This protocol is based on the principles outlined in established methodologies for active pharmaceutical ingredients (APIs).[7][8]

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: A streamlined workflow for the experimental determination of solubility.

Detailed Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

To a series of vials, add a pre-weighed amount of this compound that is known to be in excess of its expected solubility. A good starting point is to add enough solid to be visually present after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the samples to shake for a sufficient time to reach equilibrium. For many organic compounds, 24 to 48 hours is adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

-

Sampling and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe.

-

Immediately attach a syringe filter and dispense the solution into a clean, labeled vial. This step is critical to remove any undissolved microparticles.

-

-

Dilution and Analysis:

-

Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the same solvent or a mobile phase component) to a concentration that is within the linear range of your analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with standards of known concentration is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted saturated solution by applying the dilution factor.

-

The result is the equilibrium solubility of this compound in the chosen solvent at the specified temperature. It is typically reported in units of mg/mL, g/L, or mol/L.

-

Advanced Considerations and Causality in Experimental Design

-

Solid-State Form: The solubility of a compound can be significantly influenced by its solid-state form (e.g., different polymorphs, hydrates, or solvates). It is crucial to characterize the solid form of the this compound used in the study and to analyze the solid phase remaining after equilibration to ensure that no phase transformation has occurred.

-

Temperature Dependence: Solubility is a temperature-dependent property. For most solids dissolving in liquids, solubility increases with temperature.[1] Determining the solubility at multiple temperatures can provide a more complete solubility profile and is essential for processes like crystallization.

-

Purity of Materials: The purity of both the this compound and the organic solvents can affect the measured solubility. Impurities can either enhance or decrease solubility. Therefore, using materials of the highest practical purity is recommended.

Conclusion: A Predictive and Practical Framework

While a comprehensive, pre-existing database for the solubility of this compound in a wide array of organic solvents remains elusive in publicly available literature, this guide provides a robust framework for both predicting and experimentally determining this critical parameter. By understanding the interplay of its molecular structure with the properties of different solvent classes, researchers can make informed decisions for solvent screening. Furthermore, the detailed experimental protocol presented herein offers a validated and reliable method for generating high-quality, quantitative solubility data. This combined theoretical and practical approach empowers scientists and drug development professionals to effectively harness the potential of this compound in their research and development endeavors.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

CK-12 Foundation. (2025). Physical Properties of Carboxylic Acids. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Santa Clara University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

iChemical. (n.d.). This compound, CAS No. 4021-07-2. Retrieved from [Link]

-

Syngenesis Chemscience Private Limit. (n.d.). 3-Methyl picolinic acid / 3-Methylpyridine-2-carboxylic acid97%. IndiaMART. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification of active pharmaceutical ingredients. Retrieved from [Link]

-

ChemBK. (2024). 3-Methyl-2-picolinic acid. Retrieved from [Link]

-

MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. drugfuture.com [drugfuture.com]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

The Synthesis of 3-Methylpicolinic Acid: A Technical Guide for Researchers

An In-depth Exploration of Synthetic Pathways, Precursor Strategies, and Experimental Protocols for Drug Development Professionals and Organic Chemists.

Foreword

3-Methylpicolinic acid, a substituted pyridine carboxylic acid, serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials.[1][2] Its unique structural motif, featuring a carboxylic acid and a methyl group on the pyridine ring, imparts specific steric and electronic properties that are leveraged in ligand design for metal complexes and in the architecture of complex organic molecules.[3][4] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a deep dive into the underlying chemical principles, precursor synthesis, and detailed experimental protocols. It is designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to efficiently synthesize and utilize this versatile intermediate.

Core Synthesis Pathways: A Strategic Overview

The synthesis of this compound can be approached from several strategic directions, primarily revolving around the late-stage introduction of the carboxylic acid functionality or the construction of the substituted pyridine ring. Two of the most prevalent and practical pathways are the hydrolysis of a nitrile precursor and the direct oxidation of a methyl group on the pyridine core.

Pathway 1: Hydrolysis of 3-Methyl-2-cyanopyridine

This is arguably the most direct and widely employed method for the synthesis of this compound.[5] The pathway hinges on the robust and high-yielding conversion of a nitrile group to a carboxylic acid under acidic or basic conditions. The key precursor for this route is 3-methyl-2-cyanopyridine.

Mechanism: The hydrolysis of the nitrile can be catalyzed by either acid or base. In acidic conditions, the nitrile nitrogen is protonated, rendering the carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis yield the carboxylic acid and ammonium ion. Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon, leading to the formation of a carboxylate salt after a series of proton transfers, which is then acidified to yield the final product.

Synthesis of the Precursor (3-Methyl-2-cyanopyridine): The accessibility of the nitrile precursor is paramount. A common method for its synthesis starts from 3-methylpyridine (3-picoline).[6] This involves a two-step sequence:

-

Halogenation: 3-Methylpyridine is first halogenated, typically at the 2-position, using reagents like bromine under specific conditions to yield 2-halo-3-methylpyridine.[6]

-

Cyanation (Rosenmund-von Braun Reaction): The resulting 2-halo-3-methylpyridine is then subjected to a cyanation reaction, often using copper(I) cyanide. This classic nucleophilic aromatic substitution, known as the Rosenmund-von Braun reaction, replaces the halogen with a cyano group to furnish 3-methyl-2-cyanopyridine.[7][8]

Pathway 2: Oxidation of 3-Picoline

Direct oxidation of the methyl group at the 2-position of a pyridine ring to a carboxylic acid is a classical transformation in pyridine chemistry.[9] However, when starting from 3-picoline (3-methylpyridine), achieving selective oxidation of one methyl group over the other (if present) or preventing over-oxidation and ring degradation can be challenging. For the synthesis of picolinic acids in general, strong oxidizing agents like potassium permanganate (KMnO₄) are often employed.[9]

Challenges and Considerations: The direct oxidation of 3-picoline to this compound is not a straightforward one-step process. The primary challenge lies in selectively oxidizing the methyl group at the 2-position while the methyl group at the 3-position remains intact. More commonly, 3-picoline is oxidized to nicotinic acid (pyridine-3-carboxylic acid).[10][11] Therefore, this pathway is generally less favored for producing this compound compared to the hydrolysis route due to a lack of regioselectivity. However, for the synthesis of picolinic acid itself (pyridine-2-carboxylic acid), the oxidation of 2-picoline is a well-established method.[9]

Comparative Analysis of Synthesis Pathways

| Pathway | Precursor | Key Reactions | Advantages | Disadvantages | Typical Yields |

| Hydrolysis | 3-Methyl-2-cyanopyridine | Halogenation, Cyanation, Hydrolysis | High yields, High purity, Well-defined reaction sequence | Multi-step process, Use of toxic cyanide reagents | Good to Excellent |

| Oxidation | 3-Picoline | Direct Oxidation | Potentially fewer steps | Poor regioselectivity, Harsh reaction conditions, Risk of over-oxidation | Variable, often low |

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrolysis

Step 1a: Synthesis of 3-Methyl-2-cyanopyridine from 3-Methylpyridine

This protocol is a general representation and may require optimization.

-

Halogenation of 3-Methylpyridine: To a solution of 3-methylpyridine in a suitable solvent, add a halogenating agent (e.g., N-bromosuccinimide) and a radical initiator (e.g., AIBN). Heat the reaction mixture under reflux for several hours. Monitor the reaction progress by TLC or GC. Upon completion, cool the reaction mixture and quench with a reducing agent solution (e.g., sodium thiosulfate). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 2-bromo-3-methylpyridine.

-

Cyanation of 2-Bromo-3-methylpyridine: In a flame-dried flask under an inert atmosphere, combine 2-bromo-3-methylpyridine, copper(I) cyanide, and a high-boiling polar solvent such as DMF or NMP. Heat the reaction mixture to a high temperature (typically >150 °C) for several hours.[8] Monitor the reaction by TLC or GC. After completion, cool the reaction mixture and pour it into an aqueous solution of a complexing agent (e.g., ferric chloride or sodium cyanide) to dissolve the copper salts. Extract the product with an organic solvent, wash the organic layer with brine, dry it, and concentrate it. Purify the crude product by crystallization or column chromatography to yield 3-methyl-2-cyanopyridine.[12]

Step 1b: Hydrolysis of 3-Methyl-2-cyanopyridine

-

To a round-bottom flask, add 3-methyl-2-cyanopyridine (1.0 eq).[5]

-

Add a 90% sulfuric acid solution.[5]

-

Heat the resulting solution to 120 °C and stir for 2 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Carefully add a solution of sodium sulfite in water.

-

Adjust the pH of the solution to induce precipitation of the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Visualizing the Synthetic Pathways

Overall Synthetic Strategy

Caption: Key synthetic routes to this compound.

Experimental Workflow for Hydrolysis Pathway

Caption: Step-by-step workflow for the hydrolysis of 3-methyl-2-cyanopyridine.

Conclusion

The synthesis of this compound is most reliably achieved through the hydrolysis of its nitrile precursor, 3-methyl-2-cyanopyridine. This method, while requiring multiple steps for the synthesis of the precursor from 3-methylpyridine, offers superior yields and product purity compared to direct oxidation strategies. For researchers in drug discovery and materials science, a thorough understanding of these synthetic pathways is essential for the efficient production of this valuable building block. The provided protocols and strategic insights aim to serve as a foundational guide for the successful synthesis of this compound in a laboratory setting.

References

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]

-

ChemicalBook. (2019). Synthesis of 3-cyanopyridine. Retrieved from [Link]

-

EMBL-EBI. (n.d.). This compound (CHEBI:194858). Retrieved from [Link]

- Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.

- Google Patents. (n.d.). CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.

- Google Patents. (n.d.). US10633341B2 - Picolinic acid derivatives and their use as intermediates.

-

Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

-

Mallinger, A., Le Gall, T., & Mioskowski, C. (2009). 3-Aryltetronic acids: efficient preparation and use as precursors for vulpinic acids. The Journal of Organic Chemistry, 74(3), 1124–1129. [Link]

-

MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6421. [Link]

-

Organic Chemistry Portal. (n.d.). Name Reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 3-Methyl-2-cyanopyridine Manufacturer & Supplier China. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-cyanopyridine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). Retrieved from [Link]

-

ResearchGate. (n.d.). The various possible products of oxidation of 3-picoline. Nicotinic.... Retrieved from [Link]

-

RSC Publishing. (n.d.). Esterification of isocyanide carboxylic acids and hydrolysis of their esters. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. Retrieved from [Link]

-

Stanford Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosenmund–von Braun reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). von Braun reaction. Retrieved from [Link]

Sources

- 1. This compound | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. stanfordchem.com [stanfordchem.com]

- 3. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]

- 4. 4021-07-2 | this compound - AiFChem [aifchem.com]

- 5. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [amp.chemicalbook.com]

- 6. 3-Methyl-2-cyanopyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Purity Pyridine Compounds [pipzine-chem.com]

- 7. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 8. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

A Technical Guide to the Spectroscopic Characterization of 3-Methylpicolinic Acid

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Methylpicolinic acid (CAS No: 4021-07-2). Intended for researchers, chemists, and professionals in drug development, this document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide an unambiguous structural characterization of the molecule. Each section details the theoretical basis for spectral interpretation, presents experimental data in a clear format, and outlines robust protocols for data acquisition. The synergistic use of these orthogonal analytical techniques provides a self-validating system for structural confirmation, essential for regulatory compliance and research integrity.

Introduction to this compound

This compound, also known by its IUPAC name 3-methylpyridine-2-carboxylic acid, is a substituted pyridine derivative.[1] As a heterocyclic aromatic carboxylic acid, it serves as a valuable building block in organic synthesis and as a ligand in coordination chemistry.[2] Its structural isomers and derivatives are of significant interest in medicinal chemistry and materials science.

Given its potential applications, rigorous structural verification is paramount. Spectroscopic analysis provides the foundational data for confirming molecular identity, purity, and structure. This guide explains the causality behind experimental choices and provides a logical framework for interpreting the spectral data, ensuring a high degree of confidence in the compound's characterization.

Molecular Structure and Analytical Overview

The structural integrity of this compound is confirmed by assembling evidence from multiple spectroscopic techniques. NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy identifies key functional groups, and mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The predicted spectrum in deuterated dimethyl sulfoxide (DMSO-d₆) shows distinct signals for the methyl, aromatic, and carboxylic acid protons.[3] DMSO-d₆ is an excellent solvent choice for this analysis due to its ability to dissolve the polar analyte and its exchangeable proton signal, which does not interfere with the carboxylic acid proton signal.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| 10.72 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| 8.49 | doublet | 1H | H-6 | The proton adjacent to the electronegative nitrogen atom is the most deshielded of the aromatic protons. |

| 7.79 | doublet of doublets | 1H | H-4 | This proton is coupled to both H-5 and H-6, resulting in a doublet of doublets. |

| 7.49 | doublet of doublets | 1H | H-5 | Coupled to H-4 and H-6, this proton appears in the aromatic region. |

| 2.49 | singlet | 3H | -CH₃ (C7) | The methyl protons are shielded and appear as a singlet as there are no adjacent protons to couple with. |

| Table 1: Predicted ¹H NMR data for this compound in DMSO-d₆.[3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. While direct experimental data for this compound is not available in the cited sources, a predicted spectrum can be constructed based on established chemical shift ranges for similar pyridine and carboxylic acid structures.[1][4][5]

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~167 | C8 (C=O) | The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the lowest field. |

| ~150 | C6 | Aromatic carbon adjacent to nitrogen, deshielded. |

| ~148 | C2 | Quaternary carbon attached to both the nitrogen and the carboxylic acid group, highly deshielded. |

| ~138 | C4 | Aromatic CH carbon. |

| ~135 | C3 | Quaternary carbon attached to the methyl group. |

| ~125 | C5 | Aromatic CH carbon. |

| ~18 | C7 (-CH₃) | The aliphatic methyl carbon is highly shielded and appears at the highest field. |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer at room temperature.[6]

-

Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Spectral Interpretation

The IR spectrum of this compound is dominated by features characteristic of a carboxylic acid and an aromatic ring. The presence of extensive hydrogen bonding in the solid state significantly broadens the O-H stretching band.[7]

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Interpretation |

| ~3350 (broad) | Strong | O-H stretch | The very broad absorption is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer.[2][7] |

| ~3100-3000 | Medium | Aromatic C-H stretch | Absorption from C-H bonds on the pyridine ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Absorption from the methyl group C-H bonds. |

| ~1650 | Strong | C=O stretch | The strong carbonyl absorption is typical for a carboxylic acid.[2] Its position suggests conjugation with the aromatic ring. |

| ~1590 | Strong | C=C / C=N ring stretch | Aromatic ring stretching vibrations from the pyridine moiety.[2] |

| ~1300-1200 | Strong | C-O stretch | Coupled C-O stretching and O-H in-plane bending. |

| ~950 | Medium, broad | O-H wag | Out-of-plane bend of the carboxylic acid OH group, a diagnostically useful broad peak.[7] |

| Table 3: Key IR absorption bands for this compound. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

The ATR technique is ideal for solid samples, requiring minimal preparation.[1]

-

Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Acquire a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's anvil to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that imparts high energy to the molecule, inducing reproducible fragmentation.[8]

Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion (M⁺·) peak at an m/z corresponding to its molecular weight.[1] The fragmentation is dictated by the stability of the resulting ions and neutral losses.

-

Molecular Ion (M⁺·): The peak at m/z 137 corresponds to the intact molecule, confirming its molecular weight.[1]

-

Key Fragments:

-

m/z 120: Loss of a hydroxyl radical (·OH, 17 Da) from the carboxylic acid group.[9]

-

m/z 93: Loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, a common pathway for aromatic carboxylic acids, resulting in a stable 3-methylpyridine radical cation.

-

m/z 92: Loss of the entire carboxyl group (·COOH, 45 Da), leading to the 3-methylpyridinyl cation.[9]

-

Figure 2: Proposed key fragmentation pathways for this compound under Electron Ionization (EI).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Ionization Method: Utilize an Electron Ionization (EI) source. This hard ionization technique is ideal for generating a detailed fragmentation pattern for structural elucidation.[8][10]

-

Sample Introduction: Introduce a small quantity of the solid sample via a direct insertion probe. Gently heat the probe to volatilize the sample into the ion source.

-

Ionization: Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to generate positively charged ions and radical cations.[8]

-

Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Detect the separated ions to generate the mass spectrum.

Synthesis of Spectroscopic Data

The collective evidence from NMR, IR, and MS provides a definitive structural confirmation of this compound.

-

MS confirms the molecular weight is 137 Da.[1]

-

IR spectroscopy confirms the presence of the carboxylic acid functional group (broad O-H, strong C=O) and the pyridine ring (C=C/C=N stretches).[2][7]

-

¹H and ¹³C NMR spectroscopy confirms the connectivity of the molecule: a methyl group, a carboxylic acid group, and three distinct protons on a pyridine ring, all in the correct relative positions.[3]

This orthogonal approach, where each technique provides complementary information, ensures the unambiguous identification of this compound, fulfilling the rigorous standards required for scientific research and development.

References

-

iChemical. This compound, CAS No. 4021-07-2. [Link]

-

PubChem. This compound | C7H7NO2 | CID 268757. National Institutes of Health. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

PubMed. Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. [Link]

-

Zhang, X. FTIR Spectrum. [Link]

-

ResearchGate. 13 C NMR spectra of 3c. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]

-

University of Illinois Urbana-Champaign. Interpretation of mass spectra. [Link]

-

SpectraBase. Picolinic acid methyl ester. [Link]

-

University of California, Riverside. Ionization Methods in Organic Mass Spectrometry. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

NIST WebBook. Pyridine, 3-methyl-. [Link]

-

Purdue College of Engineering. Used for MS Short Course at Tsinghua by R. Graham Cooks, et al. [Link]

-

ResearchGate. How to prepare IR samples?. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

NIST WebBook. Picolinic acid, TMS derivative. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

mzCloud. Methyl picolinate. [Link]

-

University of Puget Sound. 13-C NMR Chemical Shift Table. [Link]

-

ResearchGate. A mixed matrix of 3-hydroxypicolinic acid and pyrazinecarboxylic acid for matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of oligodeoxynucleotides. [Link]

- Google Patents. US9105458B2 - System and methods for ionizing compounds using matrix-assistance for mass spectrometry and ion mobility spectrometry.

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. This compound | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]

- 3. This compound, CAS No. 4021-07-2 - iChemical [ichemical.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. rsc.org [rsc.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. as.uky.edu [as.uky.edu]

The Emerging Potential of 3-Methylpicolinic Acid in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Abstract

3-Methylpicolinic acid, a substituted pyridine carboxylic acid, is emerging as a versatile scaffold in medicinal chemistry. While its full potential is still being uncovered, existing research on related picolinamide and picolinic acid derivatives suggests significant opportunities for the development of novel therapeutics across a range of disease areas. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape and future possibilities for leveraging the this compound core in drug design. We will delve into its known and potential applications, explore relevant structure-activity relationships, and provide insights into the synthetic and biological evaluation methodologies that can accelerate the discovery of new chemical entities based on this promising scaffold.

Introduction: The this compound Scaffold - A Primer for Medicinal Chemists

This compound, also known as 3-methyl-2-pyridinecarboxylic acid, is an aromatic heterocyclic compound with the chemical formula C₇H₇NO₂.[1][2] Its structure features a pyridine ring substituted with a carboxylic acid at the 2-position and a methyl group at the 3-position. This arrangement of functional groups imparts a unique combination of steric and electronic properties, making it an attractive starting point for the design of novel bioactive molecules. The carboxylic acid moiety provides a handle for derivatization, such as amide bond formation, while the pyridine nitrogen can participate in hydrogen bonding and metal chelation. The 3-methyl group can influence the molecule's conformation, lipophilicity, and metabolic stability, offering a valuable tool for fine-tuning pharmacological properties.

While no approved drugs are yet based on the this compound scaffold, it is widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.[1] Its potential applications in medicinal chemistry are being explored in areas such as oncology, infectious diseases, and inflammation.[1] This guide will synthesize the available information on this compound and its close analogs to provide a forward-looking perspective on its utility in drug discovery.

Potential Therapeutic Applications of this compound Derivatives

The versatility of the this compound scaffold allows for its exploration in a variety of therapeutic contexts. Based on research into related picolinic acid and picolinamide structures, several key areas of opportunity have been identified.

Anticancer Agents

The picolinamide scaffold has shown considerable promise in the development of novel anticancer agents.[3] Research into N-methyl-picolinamide derivatives, which are structurally analogous to derivatives of this compound, has revealed potent anti-proliferative activities against various cancer cell lines.[4]

Mechanism of Action Insights

A study on N-methylpicolinamide-4-thiol derivatives identified Aurora B kinase as a potential target.[5] Aurora kinases are key regulators of cell division, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. Molecular docking studies suggested that the picolinamide moiety could form crucial interactions within the kinase's active site.[6]

Structure-Activity Relationship (SAR) Highlights

For a series of N-methylpicolinamide-4-thiol derivatives, the nature of the substituent on the thiol-linked phenyl ring was found to be critical for anticancer activity.[5] This suggests that the this compound core can serve as a foundational scaffold, with modifications at other positions being key to optimizing potency and selectivity.

Antiviral Agents

Recent groundbreaking research has highlighted the broad-spectrum antiviral activity of picolinic acid against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus.[7][8][9] This discovery opens up a significant new avenue for the application of this compound derivatives.

Mechanism of Action: A Novel Approach to Viral Inhibition

Picolinic acid has been shown to inhibit viral entry into host cells by disrupting the integrity of the viral membrane and interfering with virus-cellular membrane fusion.[7][8] This mechanism, which targets a fundamental step in the viral life cycle of enveloped viruses, suggests that derivatives of this compound could also exhibit broad-spectrum antiviral properties. The addition of the methyl group could potentially enhance antiviral potency or improve pharmacokinetic properties.

In Vivo Efficacy of the Picolinic Acid Scaffold

In animal models of SARS-CoV-2 and influenza A virus infection, picolinic acid demonstrated a protective effect, reducing viral load and inflammation in the lungs.[9] These promising in vivo results for the parent scaffold provide a strong rationale for investigating the therapeutic potential of this compound derivatives in viral infections.

Metalloproteinase Inhibitors

The ability of the picolinic acid moiety to chelate metal ions makes it an interesting scaffold for the design of metalloproteinase inhibitors.[10] Metalloproteinases, such as matrix metalloproteinases (MMPs), are a family of zinc-dependent endopeptidases that play crucial roles in tissue remodeling and are implicated in diseases like cancer, arthritis, and cardiovascular disease.

Design Strategy

The design of metalloproteinase inhibitors often involves a zinc-binding group (ZBG) that coordinates with the catalytic zinc ion in the enzyme's active site. The carboxylic acid of this compound can function as a ZBG. The rest of the molecule can then be elaborated to achieve specificity for a particular metalloproteinase by making favorable interactions with the enzyme's substrate-binding pockets. The 3-methyl group can play a role in orienting the molecule within the active site to enhance these interactions.

While specific studies on this compound as a metalloproteinase inhibitor are limited, the principles of inhibitor design in this area provide a clear roadmap for its exploration.

Modulators of the Central Nervous System (CNS)

Picolinic acid derivatives have also been investigated for their potential in treating neurodegenerative diseases.[11] For instance, certain quinolinic carboxylic acid derivatives have shown inhibitory activity against monoamine oxidase (MAO) and cholinesterases, enzymes that are key targets in the treatment of Parkinson's and Alzheimer's diseases, respectively.[12]

Given the structural similarities, this compound derivatives represent a promising area for the discovery of new CNS-active agents. The 3-methyl group could potentially influence blood-brain barrier permeability, a critical factor for drugs targeting the CNS.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives typically starts with the activation of the carboxylic acid, followed by reaction with a suitable nucleophile.

General Synthesis of 3-Methylpicolinamide Derivatives

A common and effective method for the synthesis of amides from this compound involves the use of thionyl chloride to form the acyl chloride in situ, followed by reaction with an amine.

Protocol: Synthesis of N-substituted-3-methylpicolinamides

-

Acyl Chloride Formation: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2-2.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-methylpicolinoyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., dichloromethane).

-

To this solution, add the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2-16 hours.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired N-substituted-3-methylpicolinamide.

Biological Evaluation Protocols

Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: In Vitro Antiviral Plaque Reduction Assay

-

Cell Seeding: Seed susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza A virus) in a 6-well or 12-well plate and grow to confluency.

-

Compound Treatment and Infection: Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours. Then, infect the cells with the virus at a known multiplicity of infection (MOI) for 1 hour.

-

Overlay: Remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose and the test compounds.

-

Incubation: Incubate the plates for 2-4 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC₅₀ value (the concentration of the compound that reduces the number of plaques by 50%).

Data Presentation and Visualization

Table 1: Anticancer Activity of Selected Picolinamide Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |

| 6p | N-methyl-4-((4-fluorobenzamido)phenylthio)picolinamide | HepG2 | 16.30 | [5] |

| Sorafenib | Positive Control | HepG2 | 19.12 | [5] |

Note: This table presents data for N-methyl-picolinamide derivatives, which are structurally related to potential derivatives of this compound. Further studies are needed to evaluate the specific contribution of the 3-methyl group.

Visualizing the Potential: Workflow and Pathway Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Diagram 1: General Synthetic Workflow for 3-Methylpicolinamide Derivatives

Caption: General workflow for the synthesis of N-substituted-3-methylpicolinamide derivatives.

Diagram 2: Proposed Mechanism of Antiviral Action for Picolinic Acid Derivatives

Caption: Inhibition of enveloped virus entry by picolinic acid derivatives.

Future Perspectives and Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics. The existing body of research on closely related picolinic acid and picolinamide derivatives provides a strong foundation and a clear rationale for its further investigation in several key therapeutic areas:

-

Oncology: The development of selective kinase inhibitors and other anticancer agents.

-

Infectious Diseases: The design of broad-spectrum antiviral agents targeting viral entry, and potentially as inhibitors of key bacterial enzymes.

-

Inflammatory and Neurodegenerative Diseases: The exploration of its potential as a scaffold for metalloproteinase inhibitors and modulators of CNS targets.

Future research should focus on several key areas to unlock the full potential of this scaffold:

-

Systematic SAR Studies: A thorough investigation of the impact of the 3-methyl group on biological activity, selectivity, and pharmacokinetic properties is crucial.

-

Target Identification: For derivatives that show promising phenotypic activity, target identification studies will be essential to elucidate their mechanism of action.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are needed to guide lead optimization.

-

In Vivo Efficacy Studies: Promising candidates should be evaluated in relevant animal models to assess their therapeutic potential.

References

-

Narayan, R., et al. (2023). Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo. Cell Reports Medicine, 4(7), 101112. [Link]

-

Li, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6334-6344. [Link]

-

Imam, S. (2023). Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2. International Society of Tryptophan Research. [Link]

-

Wang, L., et al. (2015). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 20(10), 18452-18464. [Link]

-

Zhang, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1148. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Sharma, R., et al. (2019). The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies. Bioorganic Chemistry, 86, 513-537. [Link]

-

Narayan, R., et al. (2022). Broad-spectrum antiviral activity of picolinic acid against SARS-CoV-2 and Influenza A virus. bioRxiv. [Link]

-

Li, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

-

Anonymous. (n.d.). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Plekhanov Russian University of Economics. [Link]

-

Stanford Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Brennan, P. E., et al. (2018). Target Identification Using Chemical Probes. Methods in Enzymology, 610, 1-27. [Link]

-

Larsen, S. D., et al. (2014). Development of tag-free photoprobes for studies aimed at identifying the target of novel Group A Streptococcus antivirulence agents. Bioorganic & Medicinal Chemistry Letters, 24(6), 1547-1551. [Link]

-

Singh, S., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5434. [Link]

-

Asati, V., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Current Drug Targets, 22(12), 1361-1384. [Link]

-

Li, Y., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

- Anonymous. (n.d.). Metalloproteinase inhibitors.

-

Zhang, Y., et al. (2014). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. PLoS ONE, 9(4), e95394. [Link]

-

Gitto, R., et al. (2014). Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design. Molecules, 19(12), 20476-20504. [Link]

-

Tullis, J. S., et al. (2001). The development of new carboxylic acid-based MMP inhibitors derived from a cyclohexylglycine scaffold. Bioorganic & Medicinal Chemistry Letters, 11(15), 1975-1979. [Link]

-

Kumar, A., et al. (2022). In silico and in vitro assays reveal potential inhibitors against 3CL pro main protease of SARS-CoV-2. Journal of Biomolecular Structure & Dynamics, 40(23), 12800-12811. [Link]

-

Khan, I., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(33), 30095-30107. [Link]

-

Hassan, M. Z., et al. (2021). Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition. Current Drug Targets, 22(12), 1409-1420. [Link]

-

Raeeszadeh-Sarmazdeh, M., et al. (2020). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. International Journal of Molecular Sciences, 21(19), 7049. [Link]

-

Onajobi, T. A., et al. (2021). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Tropical Journal of Natural Product Research, 5(1), 101-110. [Link]

-

Asati, V., et al. (2021). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate. [Link]

-

Zunino, G., et al. (2019). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Neurology, 10, 839. [Link]

-

Wang, L., et al. (2019). Drug Metabolism, Pharmacokinetics and Bioanalysis. Molecules, 24(16), 2981. [Link]

-

Child, M. A., et al. (2018). Development of an activity-based probe for acyl-protein thioesterases. PLoS ONE, 13(1), e0190255. [Link]

-

Wikipedia. (n.d.). Metalloprotease inhibitor. Retrieved from [Link]

-

Singh, P., et al. (2019). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 16(8), 896-907. [Link]

-

Zhang, L., et al. (2022). Recent Advances in Antiviral Activities of Triterpenoids. International Journal of Molecular Sciences, 23(19), 11459. [Link]

-

Vatansever, S., et al. (2021). Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen. ACS Infectious Diseases, 7(4), 867-876. [Link]

-

Brogden, G., & Guth, B. (2002). Target-based Drug Discovery for the Development of Novel Antiinfectives. Current Pharmaceutical Biotechnology, 3(4), 293-304. [Link]

-

Khan, I., et al. (2021). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. Molecules, 26(11), 3169. [Link]

-

Zhang, Y., et al. (2007). Identification of cellular targets of a series of boron heterocycles using TIPA II. Bioorganic & Medicinal Chemistry, 15(15), 5051-5060. [Link]

-

Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(21), 6610. [Link]

-

Fujino, H., et al. (2005). Pharmacokinetic and pharmacodynamic alterations of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors: drug-drug interactions and interindividual differences in transporter and metabolic enzyme functions. Pharmacology & Therapeutics, 108(3), 334-353. [Link]

-

Leon, M. (2023). Pharmacokinetics and Drug Metabolism: Interactions and Implications. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(2). [Link]

-

Islam, M. R., et al. (2021). Synthesis, in vivo and in silico analgesic and anti-inflammatory studies of α-D-ribofuranose derivatives. Heliyon, 7(6), e07270. [Link]

-

Anonymous. (n.d.). Enzymatic inhibitory activity of inhibitors. ResearchGate. [Link]

-

Catelani, T., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(11), 5988. [Link]

-

Anonymous. (n.d.). SAR of quinoline derivatives with important interactions with PIM-1 kinase. ResearchGate. [Link]

-

Leucuta, S. E., & Vlase, L. (2006). Pharmacokinetics and metabolic drug interactions. Current Clinical Pharmacology, 1(1), 5-20. [Link]

Sources

- 1. stanfordchem.com [stanfordchem.com]

- 2. This compound | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Picolinic acid is a broad-spectrum inhibitor of enveloped virus entry that restricts SARS-CoV-2 and influenza A virus in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picolinic acid as an antiviral agent against enveloped viruses – implication for SARS-CoV-2 | ISTRY [istry.org]

- 9. news-medical.net [news-medical.net]

- 10. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. Quinolinic Carboxylic Acid Derivatives as Potential Multi-target Compounds for Neurodegeneration: Monoamine Oxidase and Cholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical & Computational Modeling of 3-Methylpicolinic Acid

Foreword: 3-Methylpicolinic acid, a substituted pyridine carboxylic acid, represents a versatile molecular scaffold with significant potential in medicinal chemistry and materials science.[1] Its utility as a building block for pharmaceuticals, including antibiotics and antiviral agents, and as a ligand in the synthesis of metal complexes, necessitates a profound understanding of its structural and electronic properties.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern computational techniques applied to this compound. We will move beyond mere procedural descriptions to explore the causal reasoning behind methodological choices, ensuring a robust and validated approach to its in-silico investigation.

Section 1: Foundational Physicochemical and Structural Characterization

A thorough computational study begins with a solid foundation of the molecule's intrinsic properties. This compound (3-MPA) is an aromatic heterocyclic compound whose reactivity and interaction potential are governed by the interplay between the pyridine ring, the carboxylic acid group, and the methyl substituent.

The pyridine nitrogen and the carboxylic acid group make 3-MPA an effective bidentate chelating agent for various metal ions, a property central to many of its applications.[4] The methyl group, while seemingly simple, introduces electronic and steric effects that can modulate the molecule's binding affinity and pharmacokinetic profile compared to its parent, picolinic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-methylpyridine-2-carboxylic acid | PubChem[5] |

| CAS Number | 4021-07-2 | Stanford Chemicals[1] |

| Molecular Formula | C₇H₇NO₂ | PubChem[5] |

| Molecular Weight | 137.14 g/mol | PubChem[5] |

| Melting Point | 114-118 °C | iChemical[6] |

| Computed XLogP3 | 1.1 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

Section 2: Quantum Chemical Investigations for Mechanistic Insight

To understand why 3-MPA behaves the way it does, we turn to quantum mechanics. Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering a favorable balance of accuracy and computational cost for studying organic molecules.[7] These calculations allow us to probe the molecule's electronic landscape, predicting its geometry, stability, and regions of reactivity.

Rationale for DFT in 3-MPA Analysis

The primary goals of applying DFT to 3-MPA are:

-

Geometric Optimization: To find the most stable three-dimensional conformation (the lowest energy state) of the molecule. This is critical as the molecular shape dictates how it can interact with other molecules, such as a protein's active site.

-

Electronic Structure Analysis: To understand the distribution of electrons within the molecule. This is key to identifying which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), predicting how it will react.

-

Spectroscopic Prediction: To calculate properties like IR spectra, which can be used to validate the computational model against experimental data.[5]

Protocol: Geometry Optimization and Electronic Property Calculation

This protocol outlines a standard procedure for a DFT-based analysis of 3-MPA using a common software package like Gaussian or ORCA.

Step 1: Input Structure Generation

-

Draw the 2D structure of this compound in a molecular editor (e.g., ChemDraw, Avogadro).

-

Convert the 2D structure to a preliminary 3D conformation. Ensure correct bond orders and atom types. Save this as an input file (e.g., 3mpa.xyz).

Step 2: Calculation Setup

-

Choice of Method: Select the B3LYP functional. This hybrid functional is widely used and provides reliable results for the geometries and electronic properties of organic molecules.[7]